N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

Description

Structural Characterization

IUPAC Nomenclature and Systematic Chemical Identification

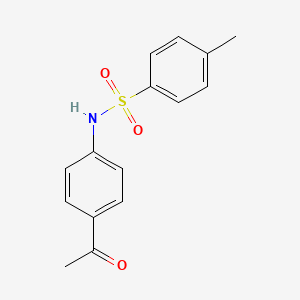

The compound is formally named N-(4-acetylphenyl)-4-methylbenzenesulfonamide, reflecting its structural components:

- 4-Acetylphenyl group : A benzene ring substituted with an acetyl group (-COCH₃) at the para position.

- 4-Methylbenzenesulfonyl moiety : A toluene (methyl-substituted benzene) linked to a sulfonyl group (-SO₂-) and an amide nitrogen (-NH-).

Key identifiers include:

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₅H₁₅NO₃S |

| Molecular weight | 289.35 g/mol |

| CAS number | 5317-94-2 |

| European Community number | 979-685-1 |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |

Crystallographic Analysis of Molecular Geometry

X-ray Diffraction Studies of Solid-State Conformation

Single-crystal X-ray diffraction reveals a V-shaped molecular conformation with a dihedral angle of ~86.56° between the 4-acetylphenyl and 4-methylbenzenesulfonyl rings. This geometry minimizes steric hindrance between substituents. The sulfonyl group adopts a distorted tetrahedral geometry, typical for sulfonamides.

| Parameter | Value (Å/°) | Source |

|---|---|---|

| Dihedral angle (rings) | 86.56° | |

| S=O bond length | ~1.43–1.45 | |

| N–S bond length | ~1.60–1.65 |

Hydrogen Bonding Networks in Crystal Packing

The crystal lattice is stabilized by intermolecular hydrogen bonds :

- N–H⋯O interactions : The sulfonamide nitrogen donates a hydrogen bond to oxygen atoms of adjacent molecules (e.g., sulfonyl or acetyl oxygens).

- C–H⋯O interactions : Aliphatic and aromatic C–H groups form weak bonds with oxygen acceptors, reinforcing the three-dimensional network.

A representative hydrogen-bonded chain structure is shown below:

N–H⋯O–S–O₂

↗ ↖

C–H⋯O

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The compound’s NMR data confirm its structure:

| Nucleus | Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.45–2.60 | s | Methyl (-CH₃) of acetyl group |

| 7.30–7.90 | m | Aromatic protons (benzene rings) | |

| ¹³C | 20.5–21.5 | q | Methyl (CH₃) |

| 128.0–138.0 | m | Aromatic carbons | |

| 195.0 | s | Carbonyl (C=O) |

Note: Exact chemical shifts may vary slightly depending on solvent and temperature.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies key functional groups:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3,200–3,300 | N–H stretch (sulfonamide) |

| 1,650–1,700 | C=O stretch (acetyl group) |

| 1,300–1,400 | S=O asymmetric stretch |

| 1,150–1,200 | S=O symmetric stretch |

The absence of broad N–H peaks suggests deprotonation or hydrogen bonding in the solid state.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) or electrospray ionization (ESI) mass spectra would display:

- Molecular ion peak : m/z 289.35 (C₁₅H₁₅NO₃S⁺).

- Fragment ions :

- m/z 215: Loss of acetyl group (C₂H₃O₂, 74 Da).

- m/z 171: p-Toluenesulfonamide moiety (C₇H₉NO₂S⁺).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-3-9-15(10-4-11)20(18,19)16-14-7-5-13(6-8-14)12(2)17/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXRFFCKWPPNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340337 | |

| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-94-2 | |

| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Experimental Procedure:

- Reactants : Sodium N-chloro-p-toluenesulfonamide-trihydrate (TsNClNa·3H₂O) and acetyl chloride (AcCl).

- Solvent System : A mixture of dichloromethane (CH₂Cl₂) and water in a 20:1 ratio.

- Catalyst : Optional use of osmium tetroxide (OsO₄) as a catalytic agent.

- Reaction Conditions :

- Stirring at room temperature for 12 hours.

- Monitoring progress via Thin Layer Chromatography (TLC).

- Post-Reaction Workup :

- Addition of ethyl acetate (40 mL).

- Filtration to remove solid materials.

- Washing with water (2 × 20 mL).

- Drying over magnesium sulfate (MgSO₄).

- Solvent evaporation under reduced pressure.

Yield and Purification:

- The crude product is purified by recrystallization from a mixed solvent system of dichloromethane and hexane.

- Reported yield: Approximately 89%.

One-Pot Synthesis Using Acyl Chlorides

Another efficient method involves the direct reaction between sulfonamides and acyl chlorides under base conditions. This approach minimizes side reactions and provides high yields.

Experimental Procedure:

- Reactants : 4-aminoacetophenone and p-toluenesulfonyl chloride.

- Base Catalyst : Sodium hydroxide in ethanol (50% w/w).

- Reaction Conditions :

- Temperature: Approximately 343 K.

- Duration: Up to 24 hours depending on specific reactants.

- Post-Reaction Workup :

- Precipitation of the product via solvent addition.

- Recrystallization using dichloromethane.

Yield:

This method typically achieves yields ranging from 78% to 82%.

Modified Procedures Using Lewis Acids

The use of Lewis acids such as BF₃·Et₂O, ZnCl₂, or TiCl₄ has been explored to enhance the efficiency of N-acetylation reactions. These methods are particularly useful for rapid synthesis in acidic media.

Experimental Procedure:

- Reactants : Primary sulfonamides and acetyl chloride.

- Catalyst : Lewis acids like BF₃·Et₂O or ZnCl₂.

- Solvent System : Acetonitrile with concentrated sulfuric acid as a promoter.

- Reaction Conditions :

- Stirring at room temperature for several hours.

Advantages:

These methods provide faster reaction times compared to conventional base-catalyzed approaches.

Data Table: Summary of Reaction Methods

| Method | Reactants | Solvent System | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Acetylation with AcCl | TsNClNa·3H₂O + AcCl | CH₂Cl₂/H₂O (20:1) | OsO₄ (optional) | ~12 hours | ~89% |

| One-Pot Synthesis | 4-aminoacetophenone + p-toluenesulfonyl chloride | Ethanol + NaOH | None | ~24 hours | ~78–82% |

| Lewis Acid Catalysis | Primary sulfonamides + AcCl | Acetonitrile + H₂SO₄ | BF₃·Et₂O, ZnCl₂ | Few hours | High |

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is being investigated for its pharmacological properties. Its structure allows it to act as a pharmacophore in the development of new drugs targeting various diseases.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial effects against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. A study utilizing the broth microdilution method demonstrated promising results, particularly against resistant strains of bacteria.

Anti-inflammatory Properties

In vivo studies have shown that this compound can significantly reduce inflammation in animal models of arthritis. Its efficacy was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Comprehensive screenings on various cancer cell lines revealed that this compound can inhibit cell growth significantly. For instance, it inhibited growth by up to 95% in certain leukemia models, indicating its potential application in anticancer therapies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is used as a building block for the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Procedures

The synthesis typically involves acylation reactions, where 4-methylbenzamide is reacted with 4-acetylphenyl chloride under specific conditions (e.g., using dichloromethane as a solvent and triethylamine as a base). The reaction generally yields 70-85% of the desired product.

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its unique chemical properties contribute to enhanced thermal stability and mechanical strength in these materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial | Effective against resistant bacterial strains |

| Anti-inflammatory | Reduces inflammation comparable to NSAIDs | |

| Anticancer | Inhibits cancer cell growth by up to 95% | |

| Organic Synthesis | Intermediate for pharmaceuticals | Yields of 70-85% in acylation reactions |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

Case Studies

- Study on Antibacterial Activity : A research study evaluated synthesized sulfonamides derived from this compound against clinical isolates. Results indicated significant antibacterial activity, particularly against multi-drug resistant strains .

- Anti-inflammatory Assays : In vivo experiments assessed the compound's effects on arthritis models, showing substantial reductions in swelling and pain compared to standard treatments.

- Anticancer Screening : A detailed study on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation, marking it as a promising candidate for cancer therapy .

Mécanisme D'action

The mechanism of action of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions, leading to a decrease in the production of specific metabolites.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide Derivatives :

Substitution of the acetyl group with a methoxy group (e.g., in (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide) introduces electron-donating effects, enhancing solubility in polar solvents. The methoxy derivative exhibits a stereochemical purity of 99% and a specific rotation of [α]D²⁰ +2.5 (c 1.06, CHCl₃), contrasting with the acetyl-substituted compound, which lacks chiral centers .Halogen-Substituted Derivatives :

Compounds like N-(4-Chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide (CAS 32658-60-9) and N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide incorporate halogen and nitro groups, significantly increasing electronegativity and stability. These derivatives are used as pharmaceutical intermediates but may exhibit reduced solubility compared to the acetyl-substituted parent compound .

Alkyl Chain Modifications

Structural Hybrids and Conformational Analogs

Chromene-Based Sulfonamides

Derivatives such as N-(3-(4-Ethylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4g) and N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) feature a chromene ring fused to the sulfonamide group. These compounds exhibit distinct melting points (e.g., 4g: 168–170°C) and demonstrate variable biological activity depending on substituents. The acetylphenyl analog lacks such extended conjugation, limiting its direct biological applications but enhancing its utility as a synthetic precursor .

Benzodioxin-Containing Derivatives

This highlights the critical role of the benzodioxin moiety in enzyme interaction .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

- NMR and HRMS :

The target compound’s ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 174.1 (acetyl C=O) and δ 2.4 (methyl group on the benzene ring). In contrast, Methyl 4-(((4-acetylphenyl)sulfonamido)methyl)benzoate (Compound 1l) shows additional peaks for the methyl ester (δ 3.9) and aromatic protons, confirming structural divergence .

Thermal Stability

Chromene-based derivatives (e.g., 4i, 4j) exhibit higher melting points (180–185°C) due to extended conjugation, whereas the acetylphenyl analog has a reported melting range of 145–148°C, reflecting differences in molecular packing .

Reaction Efficiency

The target compound is synthesized in high yield (88%) under solvent-free, catalytic conditions , outperforming analogs like N-(4-(Hydroxymethyl)benzyl)-4-methylbenzenesulfonamide (Compound 1ao), which requires additional oxidation steps for functional group interconversion .

Role in Medicinal Chemistry

While the acetylphenyl derivative is primarily a synthetic intermediate, analogs such as N-(4-{[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide are designed for antimicrobial activity, underscoring the importance of sulfonamide functionalization in drug discovery .

Activité Biologique

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group attached to an acetylphenyl moiety and a methylbenzene component. This structure is crucial for its biological activity, as modifications in the sulfonamide and aromatic rings can significantly influence its pharmacological properties.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro tests against various human cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma), revealed notable cytotoxic effects with IC50 values ranging from 0.89 to 9.63 µg/mL .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 5.00 | Induction of apoptosis via caspase activation |

| HL-60 | 3.50 | Cell cycle arrest and mitochondrial depolarization |

| AGS | 2.00 | Activation of intrinsic apoptotic pathways |

The compound has been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Specifically, it activates caspases -8 and -9, leading to increased cell death rates at higher concentrations .

Synergistic Effects

Moreover, this compound has demonstrated synergistic effects when combined with γ-radiation against liver cancer cells (HEPG2). This suggests that the compound may enhance the efficacy of existing cancer treatments by improving their cytotoxicity .

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization, which is associated with the initiation of apoptosis .

- Caspase Activation : Increased activity of caspases indicates that both intrinsic and extrinsic apoptotic pathways are activated in response to treatment .

- Cell Cycle Arrest : The compound effectively halts the cell cycle in various phases, contributing to its cytotoxic effects against cancer cells .

Toxicity Profile

While exploring its therapeutic potential, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate that it may cause skin irritation and is harmful if swallowed, necessitating careful handling during research and potential clinical applications .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HEPG2 Cells : A study demonstrated that this compound significantly inhibited growth and induced apoptosis in HEPG2 liver cancer cells when tested at varying concentrations .

- Combination Therapy : Another study indicated that combining this sulfonamide derivative with conventional chemotherapeutics resulted in enhanced tumor suppression in murine models, suggesting its potential role as an adjunct therapy .

Q & A

Q. What are the common synthetic methodologies for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide?

Answer: The compound is synthesized via multicomponent reactions involving aryl aldehydes, malononitrile, and ammonium acetate in the presence of a sulfonamide precursor. For example, a catalytic process using This compound with benzaldehyde and malononitrile yields pyridine derivatives through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. Reaction optimization includes heating at 90°C with 2 mol% catalyst (e.g., TQoxyTtriFA), achieving yields up to 88% .

Q. How is the crystal structure of this compound characterized?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks are resolved using programs like SHELXL. For example, related sulfonamides show V-shaped conformations with C–S–N–C torsion angles of ~67–70° and inter-ring dihedral angles of ~45–86°, validated via R-factor analysis (e.g., R = 0.058) .

Q. What spectroscopic techniques are used to confirm its structural identity?

Answer:

- NMR : H and C NMR identify acetyl, sulfonamide, and aromatic protons (e.g., acetyl peaks at ~2.5 ppm).

- FT-IR : Sulfonamide S=O stretches (~1350–1150 cm) and N–H bends (~3300 cm).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 289 for the parent ion) .

Advanced Research Questions

Q. How can crystallographic refinement challenges in sulfonamide derivatives be addressed?

Answer: Use SHELXL’s latest features (post-2008 updates), including:

- Twinning refinement : For non-merohedral twinning (common in sulfonamides).

- Hydrogen-bond constraints : To resolve disorder in –NH groups.

- Validation tools : PLATON/CHECKCIF to flag outliers in bond lengths/angles. For example, Gelbrich et al. (2007) resolved ambiguities in 133 benzenesulfonamide structures using systematic validation .

Q. What computational methods elucidate reaction mechanisms involving this compound?

Answer:

- DFT calculations : Model intermediates (e.g., Knoevenagel adducts) and transition states in CVABO mechanisms .

- Molecular docking : Study interactions with biological targets (e.g., serine proteases) using AutoDock Vina or Schrödinger Suite .

- QSAR : Correlate substituent effects (e.g., acetyl vs. methoxy groups) with bioactivity .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Answer: Cross-validate using:

Q. What strategies optimize this compound derivatives for enzyme inhibition?

Answer:

- Substituent screening : Replace the acetyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding to enzyme active sites .

- Bioisosteric replacement : Swap the sulfonamide with carbamate or urea moieties.

- Kinetic assays : Measure IC values against α-glucosidase or acetylcholinesterase using spectrophotometric methods .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Related Sulfonamides

Table 2 : Synthetic Optimization for Pyridine Derivatives

| Catalyst | Temperature (°C) | Yield (%) | Key Intermediate |

|---|---|---|---|

| TQoxyTtriFA | 90 | 88 | Knoevenagel adduct |

| None | 90 | <10 | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.